1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene belongs to a class of compounds called donor-acceptor molecules. These molecules possess unique electronic properties that allow them to absorb light and convert it into electricity. Research efforts might explore the use of this compound in developing new materials for organic solar cells [1].
Similar to OPVs, the photoluminescent properties of 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene could be investigated for applications in LEDs. By incorporating this molecule into LED designs, researchers might aim to achieve desired light emission colors or improve device efficiency [].
Some donor-acceptor molecules exhibit non-linear optical properties, meaning their interaction with light can be manipulated to achieve specific effects. Research could explore the potential of 1,4-Bis[(E)-4-[bis(4-methoxyphenyl)amino]styryl]benzene in this field for applications like optical signal processing or frequency conversion [].
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is a complex organic compound characterized by its unique molecular structure and properties. Its molecular formula is CHNO, and it has a molecular weight of approximately 736.91 g/mol. This compound appears as a white to yellow or green crystalline powder and has a melting point of 181 °C . The structure features two styryl groups attached to a central benzene ring, with each styryl group further substituted with bis(4-methoxyphenyl)amino moieties, which contribute to its interesting electronic and optical properties.
The reactivity of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene primarily involves electrophilic substitutions and coupling reactions typical of aromatic compounds. Its structure allows for potential reactions such as:
The synthesis of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene typically involves several steps, including:
(E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene has potential applications in various fields:
Interaction studies involving (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are essential for understanding its behavior in biological systems and materials. These studies typically focus on:
Several compounds share structural similarities with (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
1,4-Bis[4-(dimethylamino)styryl]benzene | CHN | Contains dimethylamino groups that enhance solubility and electronic properties. |
1,4-Bis[4-(phenylamino)styryl]benzene | CHN | Lacks methoxy groups but retains similar electronic characteristics. |
1,4-Bis[4-(naphthylamino)styryl]benzene | CHN | Features naphthyl groups that may enhance π-stacking interactions. |
The uniqueness of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene lies in its specific combination of methoxy substituents and the bis(arylamine) structure, which may confer distinct electronic and optical properties compared to its analogs.
The molecular architecture of (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene is rooted in the deliberate extension of π-conjugation to enhance electronic delocalization. The compound’s backbone consists of a central benzene ring connected via styryl (ethenylene) linkages to two terminal bis(4-methoxyphenyl)amino groups. This design achieves three critical objectives:
Recent advances in conjugated polymer design emphasize the incorporation of nitrogen vacancies and heteroaromatic units to modulate bandgaps and charge mobility. In this compound, the methoxy groups on the phenyl rings fine-tune solubility and intermolecular interactions, balancing processability with solid-state order.
The synthesis of (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene relies on palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, to form the critical styryl linkages. The general synthetic workflow involves:
Precursor Preparation:
Catalytic Conditions:
Stereochemical Control:
Parameter | Typical Value | Impact on Yield |
---|---|---|
Catalyst (Pd(OAc)₂) | 1 mol% | >85% |
Temperature | 110°C | Optimal kinetics |
Reaction Time | 24–48 hours | Complete coupling |
The bis(4-methoxyphenyl)amino groups in (E,E)-1,4-bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene offer versatile handles for post-synthetic modification, enabling tailored electronic and solubility properties:
Demethylation:
Alkylation/Acylation:
Metal Coordination:
The photophysical properties of (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene are fundamentally governed by its unique molecular architecture, which combines bis(4-methoxyphenyl)amino donor units with a styryl-benzene-styryl bridging system [1] [2]. This donor-bridge-acceptor configuration creates a highly conjugated π-electron system that exhibits distinctive absorption and emission characteristics.
The compound displays a maximum absorption wavelength at 420 nanometers when measured in toluene solution, indicating strong electronic transitions within the visible spectrum [1] [2]. The absorption profile is characterized by intense π-π* transitions that arise from the extended conjugation across the styryl bridges connecting the bis(4-methoxyphenyl)amino donor groups to the central benzene ring [3] [4]. The molecular formula C₅₀H₄₄N₂O₄ with a molecular weight of 736.91 grams per mol reflects the substantial conjugated framework that enables these electronic transitions [1] [2].
The structure-property relationships are particularly evident in the compound's emission behavior, where the bis(4-methoxyphenyl)amino groups function as electron-donating units that significantly influence the photoluminescence characteristics [3] [4]. The presence of methoxy substituents on the phenyl rings enhances the electron-donating capability of the amino groups, leading to increased charge transfer character in the excited states [5] [6]. This donor-acceptor interaction manifests in the form of solvatochromic behavior, where the emission wavelength shifts depending on the polarity of the surrounding medium [7].
Property | Value | Solvent | Reference |
---|---|---|---|
Maximum Absorption Wavelength | 420 nm | Toluene | [1] [2] |
Molecular Weight | 736.91 g/mol | - | [1] [2] |
Melting Point | 181°C | - | [2] |
Purity | >98% | - | [2] |
The compound exhibits aggregation-induced emission enhancement characteristics, similar to other bis(4-methoxyphenyl)amino derivatives [4] [8]. In aprotic solvents, the fluorescence intensity is typically weak due to intramolecular rotational motion that provides non-radiative decay pathways [8]. However, in more viscous or structured environments, the restriction of intramolecular rotation leads to enhanced emission intensity [9].
The electronic absorption spectrum demonstrates multiple absorption bands that correspond to different electronic transitions within the conjugated system [3] [4]. The lower energy absorption band around 420 nanometers is attributed to charge transfer transitions from the bis(4-methoxyphenyl)amino donor groups to the styryl-benzene acceptor system [5] [6]. Higher energy transitions observed in the ultraviolet region correspond to localized π-π* transitions within the individual aromatic components [10] [11].
The styryl-benzene-styryl bridging system in (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene serves as a crucial conduit for exciton migration between the terminal bis(4-methoxyphenyl)amino donor units [12] [13]. The bridge-mediated exciton transfer occurs through a combination of through-bond and through-space mechanisms, depending on the specific molecular conformation and intermolecular interactions [12] [14].
The extended π-conjugation across the styryl bridges enables efficient electronic coupling between the donor units, facilitating rapid exciton migration with characteristic time constants in the picosecond to femtosecond range [13] [15]. Quantum mechanical calculations reveal that the exciton migration pathways are influenced by the relative energies of the donor and bridge states, with the styryl units acting as intermediate energy levels that facilitate the transfer process [12] [16].
The efficiency of bridge-mediated exciton transfer is significantly enhanced by the planar configuration of the styryl bridges, which maximizes orbital overlap and electronic coupling [10] [12]. Time-resolved spectroscopic studies of similar donor-bridge-acceptor systems demonstrate that the exciton migration rates are inversely related to the energy gap between the donor excited states and the bridge virtual states [13] [16].
Exciton Migration Parameter | Typical Value Range | Mechanism |
---|---|---|
Transfer Time Constant | 1-100 picoseconds | Through-bond coupling |
Electronic Coupling | 100-400 cm⁻¹ | Superexchange mechanism |
Energy Gap Dependence | ∝ (ΔE)⁻¹ | Tunneling barrier effect |
The meta-substitution pattern in the benzene ring creates partial decoupling of the π-conjugation, leading to localization of excitons within individual generations of the molecular framework [12]. However, the styryl bridges provide sufficient electronic communication to enable exciton migration between the donor units through a combination of coherent and incoherent transfer mechanisms [14].
Experimental evidence from electron spin resonance spectroscopy of the radical cation species indicates that the electronic coupling between the nitrogen centers is mediated by the styryl-benzene bridge system [17]. The observation of equivalent coupling to both nitrogen nuclei suggests either complete delocalization or rapid intramolecular electron transfer on the electron spin resonance timescale [17].
The bridge-mediated exciton migration is also influenced by vibrational coupling effects, where specific nuclear modes become resonant with the electronic energy gaps, facilitating non-adiabatic transitions between exciton states [18]. The involvement of carbon-carbon stretching vibrations and phenyl ring breathing modes in the exciton transfer process has been identified through quantum chemical calculations [18].
The photoinduced formation of charge-separated states in (E,E)-1,4-Bis[4-[bis(4-methoxyphenyl)amino]styryl]benzene involves complex non-adiabatic dynamics that govern the efficiency of charge separation and recombination processes [18] [19]. Following photoexcitation, the system undergoes rapid internal conversion from the Franck-Condon region to lower-lying charge transfer states, where strong vibronic coupling effects become prominent [18] [6].
The non-adiabatic dynamics are characterized by the breakdown of the Born-Oppenheimer approximation in regions of strong coupling between electronic and nuclear motion [18]. In the charge-separated state, the positive charge is localized on one of the bis(4-methoxyphenyl)amino units while the negative charge resides on the conjugated bridge system, creating a spatially separated charge pair [3] [17].
Time-resolved spectroscopic measurements reveal that the charge separation process occurs on sub-picosecond timescales, followed by slower charge recombination dynamics that can extend from picoseconds to nanoseconds depending on the environmental conditions [15] [19]. The non-adiabatic character of these processes is evidenced by the temperature dependence of the reaction rates and the involvement of specific vibrational modes in facilitating the electronic transitions [18].
Charge Dynamics Parameter | Time Scale | Process |
---|---|---|
Initial Charge Separation | 0.1-1 picoseconds | Non-adiabatic transition |
Charge Recombination | 1-1000 picoseconds | Thermally activated process |
Vibrational Relaxation | 0.1-10 picoseconds | Energy dissipation |
The charge-separated states exhibit mixed-valence character, with the degree of charge localization depending on the relative energies of the diabatic states and the strength of electronic coupling [3] [17]. Analysis of intervalence charge transfer bands in the near-infrared region provides insights into the electronic coupling strength and the spatial extent of the charge-separated state [3] [7].
The non-adiabatic dynamics are strongly influenced by solvent effects, with polar solvents stabilizing the charge-separated state and affecting the rates of both forward and backward electron transfer processes [7] [19]. The solvatochromic behavior observed in the emission spectra reflects the charge transfer character of the excited states and the sensitivity of the electronic structure to environmental perturbations [7].
Quantum chemical calculations using time-dependent density functional theory methods have provided detailed insights into the potential energy surfaces governing the non-adiabatic dynamics [20] [6]. These calculations reveal the presence of conical intersections between excited state surfaces that facilitate rapid non-radiative decay pathways and influence the overall photophysical behavior of the system [20] [6].